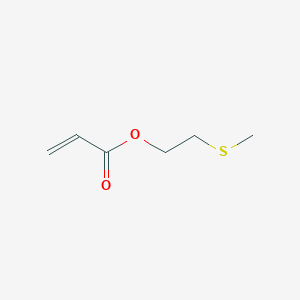

2-(Methylthio)ethyl acrylate

Description

Overview of Thioether-Containing Monomers in Polymer Science and Organic Synthesis

Thioether-containing monomers are a class of organic compounds that possess a sulfur atom bonded to two alkyl or aryl groups. This functional group imparts unique properties to the resulting polymers. In polymer science, thioether-containing polymers are recognized for their potential in a variety of applications. The thioether linkage can be readily oxidized to form sulfoxides and sulfones, a transformation that dramatically alters the polarity and hydrophilicity of the polymer. nih.govrsc.org This redox-responsiveness is a key feature, enabling the design of "smart" materials that can respond to specific environmental stimuli, such as the presence of reactive oxygen species (ROS). nih.govrsc.org This has led to their exploration in fields like drug delivery, where a polymer carrier can be designed to release its payload in the oxidative environment of a tumor. nih.gov

Furthermore, the presence of sulfur atoms can enhance the refractive index of polymers and their adhesion to metal surfaces. acs.org In organic synthesis, thioether-containing molecules serve as important intermediates and building blocks for more complex structures. tandfonline.comontosight.ai The development of "click chemistry" reactions, such as thiol-ene and thiol-yne couplings, has further expanded the utility of thioether-containing monomers, allowing for the efficient and highly selective synthesis of a diverse range of polymeric architectures, including linear polymers, hyperbranched polymers, and crosslinked networks. tandfonline.com

Historical Trajectories and Evolution of Research on Acrylate (B77674) Monomers

The history of acrylate monomers dates back to the mid-19th century with the synthesis of acrylic acid and methacrylic acid. britannica.com However, it was not until the early 20th century that the potential of their polymeric derivatives was fully realized. britannica.com German chemist Otto Röhm's doctoral research in 1901 on acrylic ester polymers laid the groundwork for their commercialization. britannica.com By the 1930s, polyacrylate resins were being produced on a commercial scale and found use as key components in acrylic paints. britannica.comnih.gov

The 1950s saw a surge in reports of occupational allergic contact dermatitis associated with acrylate monomers, highlighting the need for careful handling and safety protocols. nih.gov Research and development in the latter half of the 20th century and into the 21st century has focused on expanding the range of acrylate monomers with diverse functional groups to create polymers with specific properties. researchgate.net This has led to the development of a vast array of specialty acrylates used in applications ranging from adhesives and coatings to biomedical devices and dental materials. nih.govtijer.org The ongoing evolution of polymerization techniques, such as controlled radical polymerization, has provided chemists with unprecedented control over the architecture and properties of polyacrylates, further solidifying their importance in modern materials science. researchgate.net

Unique Attributes of the Methylthio Functional Group in Acrylate Architectures

The incorporation of a methylthio (–SCH₃) functional group into an acrylate monomer, as seen in 2-(Methylthio)ethyl acrylate, bestows a unique set of properties upon the resulting polymer. The thioether group is known to be susceptible to oxidation, a characteristic that can be harnessed to create stimuli-responsive materials. nih.govacs.org For instance, polymers containing this group can undergo a change from a hydrophobic to a more hydrophilic state upon oxidation of the thioether to a sulfoxide (B87167) or sulfone. nih.gov This transition can be triggered by the presence of oxidizing agents, including biologically relevant reactive oxygen species. nih.gov

Furthermore, the methylthio group can influence the polymer's physical properties. For example, thioether-containing polymers have been investigated for their potential in cryopreservation, inspired by the properties of dimethyl sulfoxide (DMSO), a common cryoprotectant. acs.orgnih.gov The presence of the sulfur atom can also impact the optical properties of the material. Research has also explored the use of the thioether as a site for further chemical modification, allowing for the introduction of other functional groups after polymerization. escholarship.org

Scope and Research Questions Addressing the Chemical Compound's Academic Relevance

The academic relevance of this compound stems from its potential as a building block for functional polymers with tunable properties. Key research questions surrounding this compound include:

How can the synthesis of this compound be optimized for high purity and yield?

What are the precise kinetics and mechanisms of its polymerization under various conditions, including different types of controlled radical polymerization?

How does the presence of the methylthio group affect the thermoresponsive behavior of its polymers and copolymers? rsc.orgresearchgate.netrsc.org

To what extent can the redox-responsive nature of the thioether be controlled and utilized for applications such as targeted drug delivery or self-healing materials? chinesechemsoc.org

What are the structure-property relationships in copolymers of this compound with other monomers, and how can these be tailored for specific applications? researchgate.netnih.gov

Investigating these questions will further elucidate the potential of this compound in the development of advanced materials for a variety of fields, including biomedicine, coatings, and smart materials. cmu.edu

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-methylsulfanylethyl prop-2-enoate nih.gov |

| Molecular Formula | C₆H₁₀O₂S nih.gov |

| Molecular Weight | 146.21 g/mol nih.gov |

| CAS Number | 4836-09-3 nih.gov |

| Density | 1.043 g/cm³ chemsrc.com |

Synthesis and Polymerization

The synthesis of this compound can be achieved through several routes. One common method involves the esterification of 2-(methylthio)ethanol (B31312) with acryloyl chloride. uq.edu.au Another approach is an EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) catalyzed esterification. nih.gov

The polymerization of this compound can be carried out using various techniques. Reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP) are controlled radical polymerization methods that have been successfully employed to synthesize well-defined polymers of this compound, known as poly(this compound) or PMTEA. acs.orgnih.gov These techniques allow for precise control over the molecular weight and architecture of the resulting polymers.

For instance, ARGET (Activators Re-generated by Electron Transfer) ATRP has been used to polymerize this compound, although challenges such as reaction kinetics and broad molecular weight distributions have been noted. arunrshrivats.com The monomer has also been copolymerized with other monomers, such as acrylic acid, to create functional copolymers with tailored properties. researchgate.net

The resulting poly(this compound) can be further modified. A key transformation is the oxidation of the thioether side chains to sulfoxides, yielding poly(2-(methylsulfinyl)ethyl acrylate) (PMSEA). acs.orgnih.gov This post-polymerization modification is significant as it dramatically changes the polymer's properties, making it more hydrophilic and introducing biocompatible characteristics reminiscent of dimethyl sulfoxide (DMSO). researchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

4836-09-3 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

2-methylsulfanylethyl prop-2-enoate |

InChI |

InChI=1S/C6H10O2S/c1-3-6(7)8-4-5-9-2/h3H,1,4-5H2,2H3 |

InChI Key |

KAGWLGUCGNNPFW-UHFFFAOYSA-N |

SMILES |

CSCCOC(=O)C=C |

Canonical SMILES |

CSCCOC(=O)C=C |

Other CAS No. |

4836-09-3 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Methylthio Ethyl Acrylate

Established Synthetic Pathways for Thioether Acrylates

The primary methods for synthesizing thioether acrylates, including 2-(methylthio)ethyl acrylate (B77674), involve esterification reactions and Thiol-Michael additions. Each approach offers distinct advantages and is selected based on factors such as precursor availability, desired purity, and reaction scalability.

Esterification Reactions and Catalytic Systems (e.g., acid catalysis, transesterification)

Esterification is a fundamental and widely employed method for producing acrylates. This process typically involves the reaction of acrylic acid or its derivatives with an alcohol in the presence of a catalyst.

Acid-Catalyzed Esterification: The direct esterification of 2-(methylthio)ethanol (B31312) with acrylic acid, catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid, is a conventional route. toagoseiamerica.com The reaction is driven by the removal of water to shift the equilibrium towards the product, 2-(methylthio)ethyl acrylate. While effective, this method can be hampered by side reactions and the need to neutralize and remove the strong acid catalyst from the final product. toagoseiamerica.com The kinetics of such esterification reactions are influenced by temperature and the molar ratio of reactants. researchgate.net For instance, studies on the esterification of acrylic acid with alcohols have shown the reaction to be endothermic. researchgate.net

Transesterification: An alternative to direct esterification is transesterification, which involves the exchange of the alkyl group of an ester with another alcohol. In the context of this compound synthesis, this could involve reacting a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 2-(methylthio)ethanol. This method can offer advantages such as milder reaction conditions and avoidance of strong acid catalysts, leading to higher purity products with lower viscosity. toagoseiamerica.com Organocatalysts, like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have demonstrated high efficiency in catalyzing the transesterification of polyacrylates, suggesting their potential for the synthesis of specific monomers as well. rsc.org Furthermore, new ester exchange methods have been developed that are applicable to the synthesis of multifunctional acrylates, which were previously challenging to produce via conventional esterification. toagoseiamerica.com

Table 1: Comparison of Esterification Methods for Acrylate Synthesis

| Feature | Acid-Catalyzed Esterification | Transesterification |

| Reactants | Acrylic Acid + Alcohol | Alkyl Acrylate + Alcohol |

| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) | Various, including organocatalysts |

| Byproduct | Water | Alcohol |

| Advantages | Readily available starting materials | Milder conditions, higher purity |

| Disadvantages | Catalyst removal, potential side reactions | May require specific catalysts |

Thiol-Michael Addition Strategies

The Thiol-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, presents another key strategy for synthesizing thioether-containing molecules. This reaction is known for its high efficiency, selectivity, and mild reaction conditions, often proceeding at room temperature. mdpi.com

In the context of synthesizing precursors for thioether acrylates, a thiol can be added to an acrylate. For example, the addition of methanethiol (B179389) to a suitable acrylate precursor would yield a thioether that could then be further modified. The base-catalyzed Thiol-Michael addition is a highly efficient "click" reaction in organic synthesis and polymer chemistry. mdpi.comnih.gov The reaction rate can be influenced by the nature of the reactants and the catalyst used. mdpi.com For instance, the addition rate is generally higher for acrylates compared to acrylamides. mdpi.com

This strategy is particularly valuable for creating polymers with thioether linkages. For example, a polymer scaffold containing multiple thiol groups can react with an acrylate-tethered molecule via Michael addition with high coupling efficiency. nih.gov While not a direct synthesis of this compound itself, the principles of Thiol-Michael addition are fundamental to the broader field of thioether acrylate chemistry and can be applied to the synthesis of related functional monomers and polymers. dntb.gov.ua

Alternative and Emerging Synthetic Approaches (e.g., photoinduced methods)

Research into more efficient and environmentally friendly synthetic methods has led to the exploration of alternative approaches, including those induced by light.

Photoinduced Methods: Photoinduced reactions offer a powerful tool for chemical synthesis, often allowing for reactions to occur under mild conditions and with high spatial and temporal control. rsc.org For instance, photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been investigated for monomers like 2-(methylthio)ethyl methacrylate (B99206) (MTEMA), a close structural relative of this compound. researchgate.net These methods can proceed even in the presence of air, which is a significant advantage for practical applications. researchgate.net Furthermore, polysilanes have been used as photoradical initiators for the polymerization of methacrylates, including 2-(methylthio)ethyl methacrylate, indicating the potential for light-initiated synthesis of related acrylate polymers. researchgate.net

Another emerging area is the use of electroreductive conditions to generate alkyl radicals from thioethers for C-C bond formation. chemrxiv.org While demonstrated for desulfurative transformations, the underlying principles of radical generation from thioethers could potentially be adapted for novel synthetic routes to functionalized acrylates.

Advanced Methodological Considerations in Synthesis

Optimizing the synthesis of this compound extends beyond the choice of a specific reaction pathway. Advanced considerations, including the application of green chemistry principles and a deep understanding of reaction kinetics and mechanisms, are crucial for developing sustainable and efficient manufacturing processes.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The twelve principles of green chemistry provide a framework for achieving more environmentally benign synthesis. acs.org

Key principles relevant to this compound production include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. acs.org This can be achieved by choosing reactions with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions like the Thiol-Michael addition are inherently more atom-economical than substitution or elimination reactions.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.govacs.org The development of efficient and recyclable catalysts for esterification and transesterification is an active area of research.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. nih.gov Research into reactions in water, supercritical carbon dioxide, or solvent-less conditions aligns with this principle. scribd.comopcw.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and environmental impact. nih.gov Photoinduced and some catalytically driven reactions can often be performed under milder conditions. mdpi.comrsc.org

Applying these principles can lead to the development of more sustainable methods for producing this compound, for example, by utilizing renewable feedstocks and minimizing the environmental footprint of the synthesis process.

Reaction Kinetics and Mechanistic Studies in Synthetic Protocols

A thorough understanding of reaction kinetics and mechanisms is essential for optimizing synthetic protocols, improving yields, and ensuring product quality.

Kinetics: Kinetic studies provide valuable data on reaction rates, the influence of reactant concentrations, temperature, and catalysts. For esterification reactions, kinetic models have been developed to describe the process. researchgate.net In Thiol-Michael additions, kinetic analysis has revealed that the reaction rate can be influenced by factors such as the structure of the thiol and the acrylate, as well as the presence of catalysts. rsc.org For example, in some cases, the rate-limiting step has been identified as the decomplexation of the product from the reactants. rsc.org

Mechanistic Studies: Mechanistic investigations elucidate the step-by-step pathway of a reaction. For instance, in palladium-catalyzed reactions involving thioethers, a plausible catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination is often proposed. thieme-connect.dethieme-connect.com Understanding the mechanism can help in designing more efficient catalysts and reaction conditions. For example, mechanistic studies of thioether-directed C-H functionalization suggest that the C-H cleavage process can be the turnover-limiting step. nih.gov Computational studies, such as Density Functional Theory (DFT), are increasingly used to complement experimental work and provide deeper insights into reaction mechanisms and transition states. rsc.org

Purification Techniques and Purity Enhancement Strategies for Monomer Synthesis

The synthesis of this compound yields a crude product that contains not only the desired monomer but also unreacted starting materials, catalysts, and byproducts. The removal of these impurities is critical to obtain a monomer of sufficient purity for polymerization and other applications. High-purity monomers are essential for achieving polymers with desired molecular weights and predictable properties. This section details the common purification techniques and strategies employed to enhance the purity of this compound.

Purification Techniques

Several standard laboratory and industrial techniques can be adapted for the purification of this compound. The choice of method depends on the nature of the impurities, the scale of the synthesis, and the required final purity.

Distillation

Fractionated vacuum distillation is a primary method for purifying acrylates, which often have high boiling points and are susceptible to thermal polymerization. Operating under reduced pressure lowers the boiling point, mitigating the risk of degradation and unwanted polymerization. For instance, in the synthesis of the related compound 2-(methylthio)ethyl glycidyl (B131873) ether from 2-(methylthio)ethanol, the product was purified by fractionated vacuum distillation at a pressure of 0.006 mbar and a boiling point of 60 °C. acs.org Repeated distillations can be performed to achieve higher purity, with yields often in the range of 50–60% after this rigorous purification. acs.org The crude product of acrylic acid synthesis is also commonly purified by distillation, often using a column to separate the desired acid from byproducts and unreacted precursors. orgsyn.org

Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For acrylate purification, silica (B1680970) gel is a common stationary phase. The oxidized derivative of this compound, 2-(methylsulfinyl)ethyl acrylate, has been successfully purified using silica gel column chromatography with a mixture of methanol (B129727) and n-hexane as the eluent. uq.edu.au However, caution is advised when using chromatography for certain related compounds. For example, it is recommended to avoid column chromatography on silica and aluminum oxide for 2-(methylthio)ethyl glycidyl ether due to the potential for catalyzed ring-opening of the epoxide by the thioether group. acs.org While this compound does not possess an epoxide ring, the reactivity of the thioether and the acrylate group with acidic or basic stationary phases must be considered.

Extraction and Washing

Liquid-liquid extraction and washing are effective methods for removing water-soluble impurities, catalysts, and unreacted starting materials. For example, in the synthesis of 2-ethylhexyl acrylate, the crude reaction mixture is washed with water to separate the organic phase containing the product from the aqueous phase containing impurities. google.com Similarly, after the synthesis of ethyl 2-acetyl-3,3-bis(methylthio)acrylate, the reaction mixture is poured into ice water and extracted with a solvent like dichloromethane. The organic extract is then washed with water before being dried and concentrated. prepchem.com This general approach can be applied to the purification of this compound to remove hydrophilic impurities.

Purity Enhancement Strategies

Beyond standard purification techniques, specific strategies are employed to prevent changes in the monomer during purification and storage and to remove challenging impurities.

Inhibition of Premature Polymerization

A major challenge in handling and purifying acrylate monomers is their tendency to undergo spontaneous polymerization, which can be initiated by heat, light, or the presence of radicals. To prevent this, polymerization inhibitors are added to the monomer, especially during distillation and storage. google.com

Commonly used inhibitors for acrylates include:

Phenothiazine : Used as a polymerization inhibitor during the esterification synthesis of 2-ethylhexyl acrylate. google.com

Hydroquinone : Added before the distillation of acrylic acid to prevent polymerization. orgsyn.org

Quinone and Enol Derivatives : Mixtures of quinones and their enol derivatives can be used to inhibit polymerization during the distillation of acrylates and methacrylates. google.com

The selection and concentration of the inhibitor are critical. It must be effective under the purification conditions (e.g., high temperature of distillation) but should not interfere with subsequent intended polymerization reactions.

Removal of Reaction Precursors and Byproducts

The purity of this compound is also enhanced by targeting the removal of specific impurities originating from its synthesis. The monomer is typically synthesized from 2-(methylthio)ethanol and an acrylic acid derivative. acs.org Therefore, unreacted 2-(methylthio)ethanol and acrylic acid are common impurities. Distillation is often effective at separating these precursors from the higher-boiling point product.

Byproducts from side reactions can also be present. For instance, in the production of light acrylates like methyl acrylate, byproducts such as methyl methoxypropionate can form. google.com Specialized purification processes, such as azeotropic distillation with a sidestream drawoff, may be required to remove such byproducts whose boiling points are close to that of the main product. google.com

Summary Table of Purification Techniques

| Technique | Description | Applicability & Conditions | Reference |

|---|---|---|---|

| Fractionated Vacuum Distillation | Separation based on boiling point differences under reduced pressure to prevent thermal degradation and polymerization. | Highly effective for acrylates. A related compound was distilled at 0.006 mbar and 60 °C. Repeated cycles enhance purity. acs.org | acs.org |

| Silica Gel Column Chromatography | Separation based on polarity. The compound mixture is passed through a column containing silica gel. | Used for the oxidized derivative with a methanol/n-hexane eluent. uq.edu.au Caution is needed due to potential reactivity of the monomer with the stationary phase. acs.org | acs.orguq.edu.au |

| Extraction and Washing | Removal of water-soluble impurities by partitioning the crude product between an organic solvent and water. | Effective for removing catalysts, unreacted acids, and other hydrophilic impurities. google.comprepchem.com | google.comprepchem.com |

Mechanistic Investigations of 2 Methylthio Ethyl Acrylate Reactivity and Transformation Pathways

Electron Density Distribution and Frontier Molecular Orbital Analysis

Theoretical calculations, such as those performed using density functional theory (DFT), offer deep insights into the electronic structure and reactivity of molecules like 2-(methylthio)ethyl acrylate (B77674). d-nb.info Analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MESP) surface are key to understanding its chemical behavior.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting a molecule's reactivity. google.com A small HOMO-LUMO gap suggests that a molecule is more polarizable, more reactive, and considered "soft". d-nb.infonih.gov Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. google.comnih.gov

For molecules containing thioether and acrylate groups, the HOMO is often localized on the electron-rich sulfur atom, while the LUMO is typically distributed over the electron-deficient acrylate C=C double bond. google.com This distribution indicates that the thioether moiety is prone to electrophilic attack, while the acrylate group is susceptible to nucleophilic attack.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. google.comnih.gov These descriptors provide a theoretical basis for understanding the molecule's stability and reactivity. d-nb.info

Table 1: Global Reactivity Descriptors and Their Implications

| Descriptor | Formula | Implication |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. google.comnih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. google.comnih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. google.comnih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a species to accept electrons. google.com |

This table is generated based on established principles of conceptual DFT; specific values for 2-(methylthio)ethyl acrylate are not available in the cited literature.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. acs.orgnih.gov The MESP map displays different potential values in various colors. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.orgnih.gov

In a molecule like this compound, the MESP surface would be expected to show a region of high electron density (negative potential) around the sulfur atom of the thioether group and the oxygen atoms of the ester group. d-nb.infoacs.org These sites represent the most likely points for interaction with electrophiles. Conversely, the protons on the acrylate's alpha and beta carbons would exhibit a more positive potential, indicating their susceptibility to nucleophiles.

Reaction Pathways Involving the Thioether Moiety

The thioether group in this compound is a key site for chemical transformations, most notably oxidation reactions.

The sulfur atom in the thioether can be sequentially oxidized to form the corresponding sulfoxide (B87167) and then the sulfone. This transformation significantly alters the polarity and chemical properties of the molecule. The oxidation converts the hydrophobic thioether into the more hydrophilic sulfoxide and subsequently the even more hydrophilic sulfone. nih.govescholarship.org

Step 1: Sulfoxide Formation: Oxidation of this compound yields 2-(methylsulfinyl)ethyl acrylate. nih.gov

Step 2: Sulfone Formation: Further oxidation of the sulfoxide leads to the formation of 2-(methylsulfonyl)ethyl acrylate. acs.orgresearchgate.net

This oxidation process has been studied for both the monomer itself and its polymeric form, poly(this compound). nih.govacs.org

Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone requires careful control of the reaction conditions and choice of oxidant.

Controlled Oxidation of the Monomer: The monomer this compound (MTEA) can be oxidized to 2-(methylsulfinyl)ethyl acrylate (MSEA) using hydrogen peroxide (H₂O₂). nih.govuq.edu.au In one procedure, a slight excess (1.1 equivalents) of H₂O₂ is added slowly to the MTEA monomer, often in an ice bath to manage heat release, to achieve a high yield of the sulfoxide product while minimizing sulfone formation. nih.gov

Controlled Oxidation of the Polymer: Similarly, poly(2-(methylthio)ethyl methacrylate), a closely related polymer, is oxidized to the polysulfoxide using a small excess of H₂O₂. acs.orgnih.gov The importance of this controlled step is highlighted by the observation that over-oxidation to the sulfone can significantly impact the material's properties. acs.orgresearchgate.net

Other Methodologies: A variety of methods exist for the selective oxidation of thioethers to sulfoxides, which are broadly applicable. These include electrochemical methods and photocatalytic systems that can operate under mild conditions. d-nb.infoacs.org Electrochemical oxidation, for instance, allows for selectivity between the sulfoxide and sulfone by simply tuning the applied electrolysis conditions. acs.orgrsc.org Photocatalytic approaches utilize visible light and a photosensitizer to activate molecular oxygen for the selective oxidation process. acs.orgnih.gov

Table 2: Selected Methodologies for Thioether Oxidation

| Method | Oxidant | Catalyst/Conditions | Selectivity | Reference(s) |

|---|---|---|---|---|

| Chemical Oxidation | Hydrogen Peroxide (H₂O₂) | No catalyst, controlled stoichiometry | Good for sulfoxide with careful control | nih.govacs.org |

| Chemical Oxidation | Periodic Acid (H₅IO₆) | Acetic acid, 60 °C | Highly selective for sulfoxide | mdpi.com |

| Electrochemical | Water/Oxygen | CaCl₂ electrolyte, MeCN/H₂O | Tunable for sulfoxide or sulfone | acs.org |

| Photocatalytic | Molecular Oxygen (O₂) | Porphyrin/Carbon Nanotube, visible light | High for sulfoxide | d-nb.info |

The oxidation of a thioether by an oxidant like hydrogen peroxide is generally understood to proceed via a nucleophilic attack. nih.gov The electron-rich sulfur atom of the thioether acts as a nucleophile, attacking one of the oxygen atoms of the H₂O₂ molecule. nih.govnih.gov

The reactivity of the thioether is highly dependent on its electronic properties. The presence of electron-donating groups near the sulfur atom increases its nucleophilicity, making it more susceptible to oxidation. Conversely, electron-withdrawing groups decrease the electron density on the sulfur, slowing down the oxidation rate. nih.govnih.gov The transition from the thioether to the sulfoxide, and then to the sulfone, involves the formal transfer of one and then two oxygen atoms to the sulfur center, changing its oxidation state and the geometry around the sulfur atom.

Nucleophilic and Electrophilic Reactions at the Sulfur Center

The sulfur atom in the thioether group of this compound possesses a lone pair of electrons, rendering it nucleophilic. libretexts.org This allows it to react with electrophiles. A key example of this reactivity is its alkylation to form ternary sulfonium (B1226848) salts. libretexts.org For instance, this compound (MTEA) can be converted to its corresponding dimethylsulfoniumethyl acrylate salt by reaction with a methylating agent like methyl trifluoromethanesulfonate (B1224126) (MeOTf). arunrshrivats.com This transformation highlights the sulfur atom's ability to act as a nucleophile, attacking the electrophilic methyl group.

Conversely, the sulfur center can be attacked by strong oxidizing agents, demonstrating its susceptibility to electrophilic reactions. The thioether moiety is readily oxidized to a sulfoxide and, under more forceful conditions, to a sulfone. acs.orgnih.gov This oxidation converts the hydrophobic thioether into a more hydrophilic sulfoxide or sulfone, a property that is exploited in designing stimuli-responsive materials. nih.govacs.org The oxidation can be initiated by various reagents, including hydrogen peroxide (H₂O₂) or peroxyl radicals generated by other means. nih.govnih.gov Research has shown that the chemical environment around the sulfur atom can modulate the rate of this oxidation. nih.gov

Table 1: Oxidation Reactions at the Sulfur Center

| Reactant | Oxidizing Agent | Product | Significance | Reference |

|---|---|---|---|---|

| Poly(2-(methylthio)ethyl methacrylate) | Hydrogen Peroxide (H₂O₂) | Poly(2-(methylsulfinyl)ethyl methacrylate) (Sulfoxide) | Converts hydrophobic polymer to hydrophilic, used for nanoparticle disassembly. | nih.govresearchgate.netnih.gov |

| Thioether-containing polymers | Ionizing Radiation (forms peroxyl radicals) | Sulfoxide | Radiation-sensitive materials for drug release. | nih.gov |

| Poly(2-(methylthio)ethyl methacrylate) | Excess Hydrogen Peroxide (H₂O₂) | Poly(2-(methylsulfonyl)ethyl methacrylate) (Sulfone) | Overoxidation can lead to different material properties and potential cytotoxicity. | acs.org |

Radical Reactions Involving the Thioether Group

The thioether group plays a significant role in radical-mediated processes, particularly in the context of polymerization. One of its notable properties is the ability to quench singlet oxygen. researchgate.netnih.gov In certain photopolymerization reactions, such as photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET-RAFT), the presence of oxygen typically inhibits the reaction. However, the thioether moiety in monomers like 2-(methylthio)ethyl methacrylate (B99206) (a closely related compound) can effectively scavenge the singlet oxygen generated by the photocatalyst. researchgate.netrsc.org This allows the polymerization to proceed even in the presence of air, a significant advantage for practical applications. researchgate.netnih.gov The mechanism involves the oxidation of the thioether to a sulfoxide. rsc.org

Furthermore, the thioether group can be oxidized through pathways initiated by radicals generated from other sources. For example, ionizing radiation of aqueous solutions generates reactive oxygen species (ROS), including peroxyl radicals, which can oxidize the thioether to a sulfoxide. nih.gov This principle has been used to design radiation-sensitive materials where the change in polarity upon oxidation triggers a response, such as drug release. nih.gov

Reactivity of the Acrylate Functional Group

The acrylate moiety is an α,β-unsaturated ester, characterized by a carbon-carbon double bond conjugated to a carbonyl group. This electronic arrangement makes the double bond electron-deficient and highly susceptible to specific types of addition reactions.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

While alkenes typically undergo electrophilic addition, the carbon-carbon double bond in acrylates is deactivated towards this reaction type due to the electron-withdrawing effect of the adjacent carbonyl group. This effect polarizes the double bond, reducing its electron density and making it less attractive to electrophiles compared to a simple, non-conjugated alkene. Reactions such as the addition of hydrohalic acids or halogens can still occur but are generally less favorable than the conjugate addition reactions discussed below.

Michael Addition Reactions

The primary mode of reactivity for the acrylate double bond is the Michael addition, also known as 1,4-conjugate addition. google.com In this reaction, a wide variety of soft nucleophiles (Michael donors) attack the β-carbon of the electron-deficient double bond. google.comrsc.org The electron-withdrawing nature of the ester group facilitates this attack by stabilizing the resulting enolate intermediate.

Common nucleophiles for Michael additions to acrylates include amines, thiols, and carbanions. rsc.org The reaction is highly versatile and is a cornerstone of polymer and synthetic chemistry for forming new carbon-carbon or carbon-heteroatom bonds. For this compound, this reaction provides a pathway to introduce additional functionality by modifying the acrylate portion of the molecule while leaving the thioether group intact, assuming a compatible nucleophile is used.

Table 2: General Michael Addition to this compound

| Reactant (Michael Acceptor) | Michael Donor (Nucleophile) | General Product Structure | Reference |

|---|---|---|---|

| This compound | Primary Amines (R-NH₂) | R-NH-CH₂-CH₂-CO₂-CH₂-CH₂-S-CH₃ | google.com |

| This compound | Thiols (R-SH) | R-S-CH₂-CH₂-CO₂-CH₂-CH₂-S-CH₃ | bath.ac.uk |

| This compound | Enolates / Carbanions | R₃C-CH₂-CH₂-CO₂-CH₂-CH₂-S-CH₃ | acs.org |

Photoreactivity and Light-Induced Transformations

This compound and its derivatives are highly responsive to light, making them valuable in the field of photopolymers and smart materials. justia.comrsc.org Light can be used to initiate the polymerization of the acrylate double bond, a process known as photopolymerization. This is often achieved using a photoinitiator that generates radicals upon exposure to UV or visible light. rsc.orgcity.ac.uk

Recent advances have focused on controlled polymerization techniques like PET-RAFT, which can be driven by visible light in the presence of a suitable photocatalyst. researchgate.netnih.gov This method allows for the synthesis of well-defined polymers. nih.gov

A particularly interesting light-induced transformation leverages the reactivity of both the acrylate and thioether groups. Polymeric nanoparticles can be formed from block copolymers containing a poly(this compound) block. nih.govresearchgate.net When a photosensitizer is encapsulated within these nanoparticles, exposure to light can generate singlet oxygen. researchgate.netnih.gov This singlet oxygen then oxidizes the hydrophobic thioether groups in the polymer backbone to hydrophilic sulfoxides. nih.govacs.org This change in polarity leads to the destabilization and rapid disassembly of the nanoparticle structure, providing a mechanism for light-triggered release of encapsulated contents. researchgate.netnih.gov

Table 3: Light-Induced Transformations and Photoreactivity

| System | Light Source / Catalyst | Transformation | Application / Outcome | Reference |

|---|---|---|---|---|

| 2-(Methylthio)ethyl methacrylate (MTEMA) with ZnTPP photocatalyst | Visible Red Light (λmax = 635 nm) | PET-RAFT Polymerization | Synthesis of well-defined, stimuli-responsive polymers. | researchgate.netnih.gov |

| POEGMA-b-PMTEMA nanoparticles with encapsulated tetraphenylporphine zinc | Visible Light (e.g., 560 nm) | Oxidation of thioether to sulfoxide by photosensitized singlet oxygen. | Rapid disassembly of nanoparticles for triggered release. | nih.gov |

| Acrylic copolymer with photoreactive monomer and photoinitiator | UV Light | Radical Polymerization / Crosslinking | Curing of resins and pressure-sensitive adhesives (PSAs). | justia.comrsc.org |

Polymerization Science of 2 Methylthio Ethyl Acrylate and Its Derivatives

Homopolymerization Studies of 2-(Methylthio)ethyl Acrylate (B77674)

The homopolymerization of 2-(methylthio)ethyl acrylate (MTEA) has been investigated through various radical polymerization techniques. These methods range from conventional free radical polymerization, which offers simplicity and broad applicability, to more advanced controlled/living radical polymerization (CRP) techniques that provide precise control over the polymer architecture.

Free Radical Polymerization Kinetics and Mechanisms

Conventional free radical polymerization (FRP) is a chain-growth process widely used for vinyl monomers like acrylates. uvebtech.comlibretexts.org The polymerization of MTEA via this mechanism proceeds through the characteristic steps of initiation, propagation, and termination. uvebtech.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photochemical cleavage. libretexts.org Common thermal initiators include azo compounds, like azobisisobutyronitrile (AIBN), and peroxides. libretexts.org The initiator radical then adds to the double bond of an MTEA monomer, forming an active monomer radical. The rate of initiation is proportional to the initiator concentration. uvebtech.com

Propagation: The newly formed monomer radical rapidly adds to subsequent MTEA monomers in a repeating fashion, leading to the growth of a polymer chain. uvebtech.com The rate of propagation is dependent on the concentration of both the growing chain radicals and the monomer. uvebtech.com For acrylates, this step is typically very fast and highly exothermic. libretexts.org

Termination: The growth of a polymer chain ceases through termination reactions, which involve the irreversible deactivation of propagating radicals. libretexts.org The two primary mechanisms for termination are:

Combination (or Coupling): Two growing polymer chains combine to form a single, longer "dead" polymer chain. libretexts.orgyoutube.com

Disproportionation: A hydrogen atom is transferred from one propagating chain to another, resulting in two "dead" polymer chains, one with a saturated end and the other with an unsaturated end. libretexts.orgyoutube.com

The kinetics of FRP are influenced by several factors, including monomer and initiator concentrations, temperature, and solvent. ripublication.comimaging.org The rate of polymerization is generally proportional to the square root of the initiator concentration and the first power of the monomer concentration. However, due to the uncontrolled nature of termination, conventional FRP of acrylates typically yields polymers with high molecular weights achieved early in the reaction and broad molecular weight distributions (high dispersity, Đ). cmu.edu

Table 1: Key Kinetic Steps in Free Radical Polymerization of this compound

| Step | Reaction Description | General Rate Law |

|---|---|---|

| Initiation | Decomposition of Initiator (I) to form primary radicals (R•), followed by addition to Monomer (M). | Ri = 2 * f * kd * [I] |

| Propagation | Addition of growing polymer radical (Pn•) to monomer (M). | Rp = kp * [Pn•] * [M] |

| Termination | Combination or disproportionation of two growing polymer radicals (Pn• and Pm•). | Rt = 2 * kt * [Pn•]2 |

Note: Ri, Rp, and Rt are the rates of initiation, propagation, and termination, respectively. kd, kp, and kt are the respective rate constants. f is the initiator efficiency factor.

Controlled/Living Radical Polymerization Techniques

To overcome the limitations of conventional FRP, controlled/living radical polymerization (CRP) methods have been developed. These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, which suppresses irreversible termination reactions. cmu.edu This allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures. cmu.edusigmaaldrich.com Key CRP methods applicable to MTEA include Atom Transfer Radical Polymerization (ATRP), Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).

ATRP is a robust CRP technique for polymerizing a wide range of monomers, including acrylates. cmu.edu The mechanism involves a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal complex (e.g., a copper(I) complex) that acts as a catalyst. cmu.edu This process generates a low, persistent concentration of active propagating radicals (P•) and the oxidized metal complex (e.g., a copper(II) complex). cmu.edumdpi.com

For the polymerization of MTEA, a typical ATRP system would consist of:

Monomer: this compound (MTEA).

Initiator: An alkyl halide, such as methyl 2-bromopropionate (MBP) or ethyl α-bromoisobutyrate (EBiB), which possesses a transferable halogen atom. doi.orgresearchgate.net

Catalyst System: A copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., N,N,N′,N′,N″-pentamethyldiethylenetriamine, PMDETA or tris(2-pyridylmethyl)amine, TPMA). doi.orgunipd.it

The polymerization rate is first order with respect to monomer and initiator concentrations and shows an inverse dependence on the concentration of the deactivator (Cu(II) complex). cmu.edu The equilibrium constant (KATRP = kact/kdeact) for acrylates is typically smaller than for styrenes or methacrylates, indicating a lower concentration of active species during polymerization. cmu.edu ATRP allows for excellent control over the final polymer, yielding poly(MTEA) with predictable molecular weights and narrow molecular weight distributions. mdpi.comresearchgate.net

Table 2: Representative Conditions for ATRP of an Acrylate Monomer

| Component | Example | Typical Molar Ratio (vs. Monomer) | Function |

|---|---|---|---|

| Monomer | This compound | 100 | Building block of the polymer |

| Initiator | Methyl 2-bromopropionate (MBP) | 1 | Source of dormant polymer chains |

| Catalyst (Activator) | Copper(I) bromide (CuBr) | 1 | Activates dormant chains |

| Ligand | PMDETA | 1 | Solubilizes and tunes the reactivity of the copper catalyst |

| Solvent | Anisole (B1667542) or DMF | Varies | Solubilizes reactants and polymer |

| Temperature | 60-90 °C | N/A | Controls polymerization rate |

RAFT polymerization is a highly versatile CRP method that achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). sigmaaldrich.comwikipedia.org The process involves a degenerative chain transfer mechanism where the RAFT agent reversibly reacts with propagating radicals. wikipedia.org This establishes an equilibrium between active propagating chains and dormant polymeric RAFT agents, allowing all chains to grow at a similar rate. cmu.edu

The key to successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomer. sigmaaldrich.comsigmaaldrich.com For acrylates like MTEA, which are considered "more activated" monomers (MAMs), suitable RAFT agents include trithiocarbonates and certain dithiobenzoates. sigmaaldrich.comnih.gov

The general mechanism involves:

Initiation: Radicals are generated by a standard thermal initiator.

Chain Transfer: A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing a new radical (the R group of the RAFT agent) that can initiate a new polymer chain.

Re-initiation and Equilibration: The expelled radical initiates new chains, which then participate in the reversible addition-fragmentation process with the dormant polymeric RAFT agent.

This process allows for the synthesis of well-defined poly(MTEA) with controlled molecular weights, low dispersity (typically Đ < 1.2), and high chain-end functionality. cmu.edu Kinetic studies of RAFT polymerization for similar acrylates have shown a linear increase in molecular weight with monomer conversion and a constant number of propagating species. acs.org

Table 3: Common RAFT Agents for Acrylate Polymerization

| RAFT Agent Class | Example Structure | Z Group | R Group | Suitability for Acrylates |

|---|---|---|---|---|

| Trithiocarbonate | Dibenzyltrithiocarbonate (DBTTC) | -S-Benzyl | Benzyl | High |

| Dithiobenzoate | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | Phenyl | Cyano-pentanoic acid | High |

| Dithiocarbamate | N/A | -NR'2 | Varies | Generally low, unless "switchable" agents are used. sigmaaldrich.comcmu.edu |

NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. wikipedia.orgmdpi.com This forms a dormant alkoxyamine species. wikipedia.org At elevated temperatures, the C-O bond of the alkoxyamine undergoes reversible homolytic cleavage, releasing the propagating polymer radical and the persistent nitroxide radical. mdpi.com This dynamic equilibrium maintains a low concentration of active radicals, thereby minimizing termination reactions. wikipedia.org

The "persistent radical effect" is central to NMP, ensuring that the reversible coupling of the nitroxide to the chain end is favored over irreversible termination between two propagating chains. wikipedia.org While initially developed for styrene (B11656) polymerization using nitroxides like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), its application to acrylates was historically challenging. wikipedia.org However, second-generation nitroxides have been developed that provide better control over acrylate polymerization.

The polymerization of MTEA via NMP would involve heating the monomer with an alkoxyamine initiator or a combination of a conventional initiator and a free nitroxide. icp.ac.ru NMP offers a metal-free alternative to ATRP but often requires higher temperatures. scirp.org

Table 4: Components of a Nitroxide-Mediated Polymerization System

| Component | Example | Function |

|---|---|---|

| Monomer | This compound | Building block of the polymer |

| Mediator | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or derivatives | Reversibly caps (B75204) the growing polymer chain |

| Initiator | Alkoxyamine initiator or a conventional initiator (e.g., Benzoyl peroxide) + free nitroxide | Initiates polymerization and forms the dormant species |

| Temperature | > 100 °C | Promotes reversible cleavage of the C-O bond in the alkoxyamine |

Photoinitiated polymerization utilizes light to generate the initiating radicals, offering spatial and temporal control over the polymerization process. tue.nl When combined with CRP techniques like RAFT, it provides a powerful method for creating well-defined polymers under mild conditions. mdpi.com

Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization is a particularly relevant technique. mdpi.comnih.gov In this method, a photoredox catalyst (PC), upon excitation by visible light, initiates the RAFT process through an electron or energy transfer mechanism. mdpi.com

Studies on the closely related monomer, 2-(methylthio)ethyl methacrylate (B99206) (MTEMA), have demonstrated the unique advantages of this system. researchgate.netnih.gov In the PET-RAFT polymerization of MTEMA using a zinc tetraphenylporphine (ZnTPP) photocatalyst under red light (λmax = 635 nm), the polymerization kinetics were unaffected by the presence of oxygen. researchgate.netnih.gov This remarkable oxygen tolerance is attributed to the ability of the thioether group within the monomer itself to quench singlet oxygen, which is a common inhibitor of radical polymerizations. researchgate.netrsc.org This eliminates the need for deoxygenation steps, simplifying the experimental setup. researchgate.net The polymerization proceeds with good control over molecular weight and molecular weight distribution. nih.gov This mechanism is expected to be directly applicable to this compound.

Table 5: Typical System for PET-RAFT Polymerization of a Thioether-Containing Acrylate

| Component | Example | Function |

|---|---|---|

| Monomer | This compound | Polymer building block and singlet oxygen quencher researchgate.netrsc.org |

| RAFT Agent | Trithiocarbonate or Dithiobenzoate type nih.gov | Controls the polymerization via reversible chain transfer |

| Photocatalyst (PC) | Zinc tetraphenylporphine (ZnTPP) or Eosin Y researchgate.netchemrxiv.org | Absorbs light and initiates the RAFT process via electron/energy transfer |

| Light Source | Visible Light LED (e.g., green or red light) nih.govresearchgate.net | Provides energy to excite the photocatalyst |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or similar | Solubilizes components |

| Temperature | Room Temperature | N/A |

Polymerization-Induced Self-Assembly (PISA) Strategies

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and efficient technique for the in-situ formation of block copolymer nano-objects. In the context of sulfur-containing monomers, a study on the related monomer, 2-(methylthio)ethyl methacrylate (MTEMA), demonstrated its successful polymerization via photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. This process utilized 5,10,15,20-tetraphenylporphine zinc (ZnTPP) as a photocatalyst under visible red light (λmax = 635 nm). A notable finding was that the polymerization kinetics were unaffected by the presence of air, a phenomenon attributed to the singlet oxygen quenching ability of the monomer. This method yielded well-defined polymers with good control over molecular weight and molecular weight distribution.

Furthermore, this research showcased the capability of MTEMA to undergo PISA. Starting from a poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) macromolecular chain transfer agent (macro-CTA), the polymerization of MTEMA led to the formation of well-defined polymeric nanoparticles of various morphologies. researchgate.netnih.gov An interesting feature of these nanoparticles was their rapid disassembly upon exposure to visible light. This was due to the encapsulated ZnTPP generating singlet oxygen, which in turn led to the rapid oxidation of the thioether group. researchgate.netnih.gov

Copolymerization with Diverse Monomers

The copolymerization of this compound with a variety of other monomers allows for the synthesis of materials with tailored properties. The incorporation of MTEA units can introduce hydrophilicity, reactivity for cross-linking or functionalization, and stimuli-responsiveness.

Reactivity Ratios Determination in Copolymer Systems

For analogous systems, such as the copolymerization of styrene and 2-ethylhexyl acrylate, reactivity ratios have been determined, highlighting the influence of the polymerization method (e.g., conventional free radical polymerization vs. atom transfer radical polymerization) and reaction conditions on these values. researchgate.netfrontiersin.org For example, in the copolymerization of styrene and 2-ethylhexyl acrylate, the reactivity ratios were reported to be 0.926 and 0.238, respectively, via conventional radical polymerization. frontiersin.org

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing this compound can be achieved through controlled/living radical polymerization techniques such as RAFT or atom transfer radical polymerization (ATRP). These methods allow for the sequential addition of different monomers to create well-defined block structures.

A typical synthetic strategy involves the polymerization of the first monomer to create a macroinitiator or a macro-chain transfer agent. This is then used to initiate the polymerization of the second monomer, in this case, this compound, to form a diblock copolymer. This process can be extended to synthesize triblock or multiblock copolymers. The distinct properties of each block can lead to microphase separation in the solid state or self-assembly into various nanostructures in solution. While specific examples of block copolymers solely derived from this compound are not detailed in the provided search results, the synthesis of block copolymers involving other acrylates and methacrylates is well-documented. cmu.edunih.gov For instance, the synthesis of di- and triblock copolymers of methyl methacrylate and butyl acrylate has been successfully demonstrated using ATRP. cmu.edu

Graft Copolymer Architectures

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu There are three primary methods for synthesizing graft copolymers: "grafting through," "grafting from," and "grafting to." cmu.edu

Grafting through involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu

Grafting from utilizes a polymer backbone with initiating sites from which the side chains are grown. cmu.edu

Grafting to involves the attachment of pre-formed polymer chains to a polymer backbone.

While specific examples of graft copolymers incorporating this compound are not extensively detailed in the available literature, the general methodologies are applicable. For instance, a backbone polymer containing reactive sites could be used to initiate the polymerization of MTEA in a "grafting from" approach. Alternatively, poly(this compound) with a reactive end group could be attached to a functionalized backbone in a "grafting to" strategy. The synthesis of graft copolymers with acrylate and methacrylate side chains has been achieved using ATRP in a "grafting from" approach. rsc.org

Alternating and Statistical Copolymerization

The sequence distribution of monomers in a copolymer chain can be alternating, statistical (random), blocky, or gradient. In alternating copolymerization , the two monomers add to the polymer chain in a regular alternating fashion. This often occurs when the monomers have significantly different electronic properties (one electron-donating and one electron-accepting) or when a Lewis acid is used to complex with one of the monomers.

Statistical copolymerization results in a random distribution of monomer units along the polymer chain, governed by the monomer reactivity ratios and the feed composition. For many acrylate and methacrylate pairs, copolymerization proceeds in a statistical manner. For example, temperature-responsive copolymers of [2-(acryloyloxy)ethyl] trimethylammonium chloride and 2-(diethylamino)ethyl acrylate prepared by RAFT polymerization showed almost no compositional drift over a wide range of feed compositions, indicating apparent reactivity ratios of about 1, leading to a statistical copolymer with a composition matching the comonomer feed. rsc.org While specific studies on the alternating and statistical copolymerization of this compound are not available in the search results, its behavior would be expected to follow these general principles depending on the chosen comonomer.

Polymer Architecture and Microstructure Elucidation

The architecture and microstructure of polymers, including those derived from this compound, are critical in determining their macroscopic properties. Key aspects of the microstructure include the sequence distribution of monomer units in copolymers and the stereochemistry (tacticity) of the polymer backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for elucidating the microstructure of acrylate-methacrylate copolymers. The chemical shifts of the carbonyl and main-chain methylene (B1212753) carbons are sensitive to the local sequence of monomer units, allowing for the quantification of diads, triads, and even pentads. This information provides a detailed picture of the monomer arrangement along the polymer chain.

While specific microstructural analyses of poly(this compound) are not provided in the search results, the methodologies used for other acrylate polymers are directly applicable. For instance, in the characterization of copolymers of methyl methacrylate and 2-ethoxyethyl methacrylate, both ¹H-NMR and ¹³C-NMR were used to confirm the chemical structure and composition. sapub.org

Control over Molecular Weight and Dispersity

The synthesis of well-defined polymers from this compound requires precise control over the polymerization process to regulate molecular weight and achieve a narrow molecular weight distribution, often referred to as dispersity (Đ). Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have proven to be highly effective for this purpose. nih.govdoi.org These methods allow for the creation of polymers with predetermined molecular weights and low dispersity values (typically Đ < 1.5), which is a key characteristic of a "living" or controlled polymerization process. nih.govbenicewiczgroup.com

In RAFT polymerization, the molecular weight is controlled by the ratio of the initial concentrations of monomer to the RAFT agent. cmu.edu The process is versatile, applicable to a wide range of monomers, and allows for the synthesis of complex polymer architectures. nih.gov For acrylates, the choice of the chain transfer agent (CTA), specifically the Z and R groups on the thiocarbonylthio compound, is crucial for achieving good control. nih.govurv.cat Trithiocarbonates are often effective CTAs for acrylate polymerization. The theoretical number-average molecular weight (Mn,th) can be calculated, and a close correlation between the experimental molecular weight (Mn,exp) and the theoretical value, along with a linear increase of Mn with monomer conversion, indicates a well-controlled system. researchgate.net

ATRP is another powerful technique for the controlled polymerization of acrylates. doi.orgresearchgate.net This method typically involves a transition metal catalyst (e.g., copper or nickel complexes) and an alkyl halide initiator. doi.orgcmu.edu The control over the polymerization is achieved through a dynamic equilibrium between active propagating radicals and dormant species. For acrylate monomers, reaction parameters such as the concentration of the initiator, catalyst, and the choice of solvent significantly influence the rate of polymerization and the degree of control. doi.orgresearchgate.net For instance, visible-light-mediated ATRP has been successfully used for the controlled radical polymerization of various acrylate monomers, yielding well-defined polymers. escholarship.org A fully oxygen-tolerant visible-light-induced ATRP of acrylates in water has also been developed, enabling the polymerization of functional acrylates like 2-(methylsulfinyl)ethyl acrylate (an oxidized derivative of this compound) with excellent control over molecular weight and narrow distributions (Đ ≤ 1.23). nih.gov

The table below summarizes typical results for the controlled polymerization of acrylate monomers, demonstrating the level of control achievable over molecular weight and dispersity using different CRP techniques.

Table 1: Examples of Controlled Radical Polymerization of Acrylate Monomers

| Polymerization Method | Monomer | Initiator / CTA | Catalyst / Conditions | Target DP | M_n (exp) ( g/mol ) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|---|---|

| RAFT | 2-Azidoethyl methacrylate | CPDN | V-70, 40 °C | 344 | 50,000 (at 60% conv.) | 1.13 | benicewiczgroup.comresearchgate.net |

| ATRP | 2-Methoxy ethyl acrylate | MBP | CuBr/PMDETA, 60 °C | 100 | - | Low | doi.orgresearchgate.net |

| Photoinduced ATRP | 2-(Methylsulfinyl)ethyl acrylate | HO-EBiB | EYH₂/CuBr₂/Me₆TREN | 200 | - | < 1.23 | nih.gov |

| RAFT | n-Butyl acrylate | Cumyl dithiobenzoate | AIBN, 60 °C | - | 13,800 | 1.10 | cmu.edu |

DP = Degree of Polymerization, M_n = Number-average molecular weight, Đ = Dispersity (M_w/M_n) CPDN = 2-cyanoprop-2-yl dithionaphthalate, V-70 = 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), MBP = Methyl 2-bromopropionate, PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, HO-EBiB = 2-hydroxyethyl α-bromoisobutyrate, EYH₂ = Eosin Y, Me₆TREN = Tris[2-(dimethylamino)ethyl]amine, AIBN = 2,2′-Azobis(2-methylpropionitrile), EBiB = Ethyl α-bromoisobutyrate

Chain End Functionalization and Characterization

A significant advantage of controlled radical polymerization techniques like RAFT is the ability to produce polymers with well-defined and reactive chain ends. urv.cat In RAFT polymerization, the thiocarbonylthio group from the CTA remains at one end of the polymer chain after polymerization is complete. benicewiczgroup.com This end-group provides a versatile handle for post-polymerization modification, allowing for the synthesis of block copolymers or the introduction of specific functionalities. For instance, a poly(this compound) chain synthesized via RAFT can act as a macro-CTA for the polymerization of a second monomer, leading to the formation of a diblock copolymer. benicewiczgroup.com

The fidelity of the chain end functionality is crucial for these subsequent reactions. Characterization techniques are essential to confirm the presence and integrity of these end groups. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. nih.gov For example, ¹H NMR can be used to identify protons characteristic of the end-group structure. In some cases, ¹³C NMR provides more detailed structural information about the end groups, confirming the presence of specific functionalities like bromide chain ends in ATRP. doi.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another highly effective technique for characterizing polymer end groups. nih.govresearchgate.net MALDI-TOF MS provides detailed information on the mass of individual polymer chains, allowing for the precise determination of the end-group masses and confirming that the desired functionalization has occurred. rsc.org This method can reveal the presence of the expected end groups and identify any potential side reactions or chain termination events. nih.govresearchgate.net

Other characterization methods include UV-Vis spectroscopy, which can be used if the end group contains a chromophore, and Fourier-Transform Infrared (FTIR) spectroscopy, which can identify characteristic vibrational frequencies of the functional groups. benicewiczgroup.commatec-conferences.org Gel Permeation Chromatography (GPC) is used to monitor changes in molecular weight during chain extension reactions, providing indirect evidence of high end-group fidelity. A clear shift in the GPC trace to higher molecular weight upon chain extension, while maintaining a low dispersity, demonstrates the "living" nature of the polymer chains and the high activity of the end groups. benicewiczgroup.com

Table 2: Methods for Chain End Functionalization and Characterization

| Functionalization Strategy | Resulting End Group | Primary Characterization Techniques | Purpose / Application | Reference |

|---|---|---|---|---|

| RAFT Polymerization | Thiocarbonylthio | NMR, UV-Vis, MALDI-TOF MS | Macro-CTA for block copolymers, conjugation | benicewiczgroup.comurv.cat |

| ATRP Termination | Halogen (e.g., -Br) | NMR, MALDI-TOF MS | Macroinitiator, nucleophilic substitution | doi.orgmdpi.com |

| Capping with Functional Quenchers | Acrylate, Methacrylate | NMR, MALDI-TOF MS, SEC | Preparation of macromonomers | nih.gov |

Influence of Polymerization Conditions on Architecture

Temperature: Polymerization temperature has a profound effect on the kinetics of the reaction. In radical polymerizations, higher temperatures generally lead to faster rates of both initiation and propagation. However, termination reactions can also become more prevalent at elevated temperatures, which can compromise the "living" character of the polymerization and lead to broader molecular weight distributions. nih.gov In RAFT polymerization, the temperature can influence the equilibrium of the degenerative chain transfer process. A decrease in the chain transfer constant (C_tr) has been observed with increasing temperatures in some systems, which can affect the control over the polymerization. nih.govrsc.org Therefore, an optimal temperature must be chosen to ensure a reasonable reaction rate while maintaining good control over the polymer architecture.

Solvent: The choice of solvent can impact the polymerization kinetics and the solubility of the monomer, polymer, and catalyst. In RAFT polymerization of some monomers, aprotic solvents have been shown to lead to low conversions and poor control, potentially due to hydrogen bonding effects within the polymeric system. researchgate.net The polarity of the solvent can influence the rate constants of the various steps in the polymerization process. rsc.org For example, studies on the RAFT polymerization of other acrylates have shown that solvents like anisole can help maintain low dispersity even at higher temperatures. nih.gov The effect of different solvents on the depolymerization of RAFT polymers has also been investigated, with dioxane and xylene showing high efficiency, indicating the solvent's role in the stability of the thiocarbonylthio end-group. nih.gov

The interplay of these conditions determines the final polymer properties. For instance, in the synthesis of block copolymers, the conditions for the polymerization of each block must be carefully selected to ensure efficient chain extension and preserve the desired architecture. The concentration of reactants also plays a critical role; for example, a lower catalyst-to-initiator ratio in ATRP can slow the polymerization but may also lead to larger dispersity and lower initiation efficiency. cmu.edu

Table 3: Influence of Polymerization Conditions on Acrylate Polymerization

| Condition | Parameter Varied | Observed Effect | System / Monomer | Reference |

|---|---|---|---|---|

| Temperature | Increased from 22 °C to 40 °C | Increased propagation rate, wider dispersity | PI-RAFT of PEGMA | nih.gov |

| Temperature | Decreased from 50 °C to 30 °C | Slower polymerization rate, maintained low PDI | RAFT of AzMA | researchgate.net |

| Solvent | Aprotic vs. Protic | Aprotic solvents led to lower conversion and poorer control | RAFT of HPMA | researchgate.net |

| Solvent | Anisole vs. other solvents | Anisole maintained low dispersity (Đ = 1.30) at 40 °C | PI-RAFT of PEGMA | nih.govrsc.org |

PI-RAFT = Photoiniferter RAFT, PEGMA = Poly(ethylene glycol) methyl ether methacrylate, AzMA = 2-Azidoethyl methacrylate, HPMA = N-(2-hydroxypropyl) methacrylamide

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations (e.g., DFT, TD-DFT)

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict spectroscopic properties like UV-Vis spectra.

Extensive searches of scientific literature have not yielded specific studies applying these methods to 2-(Methylthio)ethyl acrylate (B77674). Therefore, the following sections describe the standard methodologies that would be employed in such an investigation.

Electronic Structure and Property Predictions (e.g., HOMO-LUMO, charge transfer)

The electronic structure of 2-(Methylthio)ethyl acrylate dictates its reactivity and optical properties. DFT calculations would be employed to determine the energies and spatial distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and predicting its electronic transitions. A smaller gap generally implies higher reactivity.

These calculations would also enable the mapping of the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions, including polymerization. Charge transfer properties within the molecule could also be analyzed, providing insight into its electronic behavior.

At present, specific calculated values for the HOMO-LUMO energies and other electronic properties for this compound are not available in the peer-reviewed literature. A typical data table from such a study would look like the following:

| Property | Calculated Value (Exemplary) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies of a molecule with a high degree of accuracy. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

This theoretical spectrum is invaluable for interpreting experimental IR and Raman data. Each calculated vibrational mode can be animated and assigned to specific bond stretches, bends, and torsions within the molecule (e.g., C=O stretch, C=C stretch, S-C stretch). This allows for a detailed and unambiguous assignment of the peaks observed in an experimental spectrum. Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical model and improve agreement with experimental results.

Specific vibrational frequency analysis and spectroscopic correlations for this compound have not been reported in scientific publications. An example of a data table from such an analysis is provided below:

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Exemplary) | Experimental Frequency (cm⁻¹) (Exemplary) | Assignment |

| ν(C=O) | Data not available | Data not available | Carbonyl stretch |

| ν(C=C) | Data not available | Data not available | Alkene stretch |

| ν(C-S) | Data not available | Data not available | Thioether stretch |

| δ(CH₂) | Data not available | Data not available | Methylene (B1212753) scissoring |

Conformation and Stability Analysis

Due to the presence of several single bonds, the this compound molecule can exist in various spatial arrangements or conformations. A conformational analysis using DFT would involve systematically rotating the dihedral angles of the flexible bonds (e.g., C-C, C-O, C-S) to map the potential energy surface of the molecule.

This process identifies the different stable conformers (local energy minima) and the transition states that connect them. By comparing the calculated energies of these conformers, their relative populations at a given temperature can be predicted using Boltzmann statistics. This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its physical properties and reactivity.

A detailed conformational and stability analysis for this compound is not currently available in the literature.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the properties of single molecules or small molecular systems, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time, such as a polymer in solution. MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, providing insights into dynamic processes and bulk properties.

Polymerization Process Modeling

MD simulations can be used to model the free-radical polymerization of this compound. This would involve creating a simulation box containing multiple monomer molecules, an initiator, and potentially a solvent. By applying a force field (a set of parameters that describes the potential energy of the system), the simulation can track the interactions and reactions between molecules over time.

Such simulations could provide insights into the kinetics of the polymerization process, including the rates of initiation, propagation, and termination. It could also help visualize the growth of polymer chains and the influence of factors like temperature and monomer concentration on the polymerization process.

To date, no specific molecular dynamics studies modeling the polymerization of this compound have been published.

Polymer Chain Dynamics and Interactions

Once a polymer chain of poly(this compound) is formed, MD simulations can be used to study its behavior. By simulating one or more polymer chains in a vacuum or in a solvent, researchers can investigate properties such as:

Chain Conformation: How the polymer chain folds and coils, characterized by metrics like the radius of gyration.

Chain Flexibility: The degree of movement and rotation within the polymer backbone and its side chains.

Interactions: How the polymer chains interact with each other and with solvent molecules.